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Abstract
LGH447, also known as PIM447, is a potent and selective, orally available pan-inhibitor of the

PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine

kinases.[1][2] The PIM kinase family, comprising PIM1, PIM2, and PIM3, are crucial mediators

of cell survival, proliferation, and apoptosis, making them attractive targets for oncology drug

development.[3][4] LGH447 has demonstrated significant preclinical activity in various

hematological malignancies, most notably multiple myeloma (MM), by inducing cell cycle arrest

and apoptosis.[1][5] This technical guide provides a comprehensive overview of LGH447,

including its mechanism of action, a detailed summary of its preclinical and clinical data,

experimental protocols for key assays, and a visual representation of the PIM kinase signaling

pathway.

Mechanism of Action
LGH447 is an ATP-competitive inhibitor that targets the catalytic activity of all three PIM kinase

isoforms with high potency.[2] By binding to the ATP-binding pocket of PIM kinases, LGH447

prevents the phosphorylation of downstream substrates, thereby disrupting key signaling

pathways involved in cell growth and survival.[1]

The inhibition of PIM kinases by LGH447 leads to several downstream cellular effects:
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Cell Cycle Arrest: LGH447 induces a G1/S phase cell cycle arrest.[1][6] This is achieved

through the modulation of cell cycle regulators such as p21Cip1/Waf1 and p27Kip1.[3]

Induction of Apoptosis: The compound promotes apoptosis by decreasing the

phosphorylation of the pro-apoptotic protein BAD at Ser112 and reducing the levels of the

anti-apoptotic protein c-Myc.[1][2]

Inhibition of the mTORC1 Pathway: LGH447 has been shown to inhibit the mTORC1

signaling pathway, a central regulator of cell growth and proliferation.[2][7] This is evidenced

by the decreased phosphorylation of downstream mTORC1 effectors, such as the ribosomal

protein S6 (pS6RP).[2]

Data Presentation
In Vitro Potency and Selectivity
LGH447 exhibits high potency against all three PIM kinase isoforms, with Ki values in the

picomolar range. It also demonstrates good selectivity against a panel of other kinases.

Target Ki (pM)[2]

PIM1 6

PIM2 18

PIM3 9

Off-Target Kinases IC50 (µM)[2]

GSK3β 1-5

PKN1 1-5

PKCτ 1-5

Other Kinases (panel of 68) >9

In Vitro Anti-proliferative Activity
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LGH447 has demonstrated potent anti-proliferative activity against a range of multiple myeloma

cell lines.

Cell Line IC50 (µM) at 48h[7]

MM.1S 0.2 - 3.3

MM.1R 0.2 - 3.3

RPMI-8226 0.2 - 3.3

MM144 0.2 - 3.3

U266 0.2 - 3.3

NCI-H929 0.2 - 3.3

OPM-2 >7

RPMI-LR5 >7

U266-Dox4 >7

U266-LR7 >7

Pharmacokinetics
Pharmacokinetic studies in animal models have shown that LGH447 possesses drug-like

properties suitable for clinical development.

Species
Clearance
(mL/min/kg)[2]

Volume of
Distribution (Vss,
L/kg)[2]

Oral Bioavailability
(%)[2]

Mouse 20 5.3 84

Rat 28 6.4 70

Dog 8 3.6 71

Human plasma protein binding of LGH447 is 95%, and it exhibits high stability in human

plasma (>90% remaining after 3 hours).[2]
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Clinical Trial Data (Phase 1 - NCT01456689)
A first-in-human, open-label, multicenter Phase 1 dose-escalation study (CLGH447X2101) was

conducted in patients with relapsed/refractory multiple myeloma.[5][8][9]

Parameter Value[5][9][10]

Number of Patients 54

Dose Escalation Range 70 mg to 700 mg once daily

Maximum Tolerated Dose (MTD) 500 mg once daily

Most Common Grade 3/4 Adverse Events
Thrombocytopenia (31.6%), Anemia (21.1%),

Neutropenia (15.8%)

Best Overall Response Very Good Partial Response (VGPR)

Experimental Protocols
Western Blot Analysis for Phospho-S6 Ribosomal
Protein (pS6RP)
This protocol describes the detection of pS6RP in cell lysates following treatment with LGH447.

Cell Lysis:

Treat KG-1 cells with the desired concentrations of LGH447 for 2 hours.[2]

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer).[2]

Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay.

[2]

SDS-PAGE and Protein Transfer:

Load 50 µg of protein lysate per lane onto a 10% Bis-Tris gel for sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).[2]

Transfer the separated proteins to a 0.2 µm nitrocellulose membrane.[2]
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Immunoblotting:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-

buffered saline with Tween 20) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for phospho-S6 Ribosomal

Protein (Ser235/236) and total S6 Ribosomal Protein. Specific antibody details and

dilutions should be optimized as per the manufacturer's instructions.

Wash the membrane three times with wash buffer.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane three times with wash buffer.

Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

[2]

Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for assessing the effect of LGH447 on the viability of

multiple myeloma cells.

Cell Seeding:

Seed multiple myeloma cells in 96-well plates at an appropriate density.

Compound Treatment:

Treat the cells with increasing concentrations of LGH447 (e.g., 0.05–10 µmol/L) for 24, 48,

and 72 hours.[4]

MTT Incubation:
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for a period that allows for the formation of formazan crystals (typically

2-4 hours).

Solubilization and Absorbance Reading:

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Data Analysis:

Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Xenograft Model of Multiple Myeloma
This protocol provides a general framework for evaluating the in vivo efficacy of LGH447 in a

disseminated murine model of human multiple myeloma.[1]

Animal Model:

Use immunodeficient mice (e.g., NOD/SCID or NSG mice).[11][12]

Cell Implantation:

Inject a human multiple myeloma cell line (e.g., RPMI-8226) intravenously into the mice.

Drug Administration:

Administer LGH447 orally to the mice at the desired dose and schedule. The formulation

of LGH447 for oral gavage should be optimized for solubility and stability.

Tumor Burden Monitoring:

Monitor tumor growth by measuring relevant biomarkers (e.g., human immunoglobulin

levels in mouse serum) or through in vivo imaging techniques if using luciferase-

expressing cell lines.
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Endpoint and Analysis:

At the end of the study, euthanize the mice and collect tumors and relevant tissues for

further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

Assess tumor-associated bone loss using appropriate imaging modalities.[1]

Signaling Pathway and Experimental Workflow
Visualizations
Below are diagrams illustrating the PIM kinase signaling pathway and a typical experimental

workflow for evaluating LGH447.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pim-kinase-inhibitor-lgh447
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Signals

Receptors

Kinase Cascades

Downstream Effects

Growth Factors

Receptor Tyrosine
Kinases

Cytokines

Cytokine Receptors

JAK

STAT

PIM Kinases
(PIM1, PIM2, PIM3)

Transcription

p-BAD (inactive)

Phosphorylation

c-Myc stabilization

Phosphorylation

mTORC1 activation

Activation

Apoptosis
Inhibition

Cell Cycle
Progression

Protein
Synthesis

LGH447

Inhibition

Click to download full resolution via product page

Caption: PIM Kinase Signaling Pathway and the inhibitory action of LGH447.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b608556?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Evaluation

In Vivo Evaluation

Clinical Development

Biochemical Kinase Assay
(Potency & Selectivity)

Cell Viability Assays
(e.g., MTT)

Apoptosis Assays
(e.g., Annexin V)

Western Blotting
(pS6RP, c-Myc)

MM Xenograft Model
Establishment

LGH447 Administration
(Oral)

Tumor Burden
Monitoring

Efficacy & PD Analysis

Phase 1 Clinical Trial
(Safety & MTD)

Click to download full resolution via product page

Caption: A typical preclinical to clinical development workflow for LGH447.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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